molecular formula C19H15N3O B1460689 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-58-3

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1460689
CAS No.: 865546-58-3
M. Wt: 301.3 g/mol
InChI Key: SORNXJQRQVXGHK-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine core.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth and differentiation . This inhibition leads to the disruption of signaling pathways that promote cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit certain enzymes and pathways makes it a valuable compound for targeted therapeutic research.

Properties

IUPAC Name

7-(3-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-6-5-9-15(10-13)22-11-16(14-7-3-2-4-8-14)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORNXJQRQVXGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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